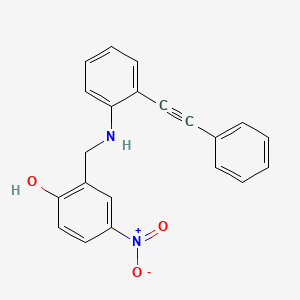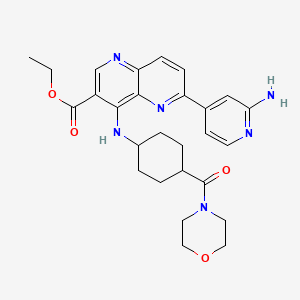
N2-iso-Butyryl-2'-O-(2-methoxyethyl)guanosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N2-iso-Butyryl-2’-O-(2-methoxyethyl)guanosine is a modified nucleoside analog of guanosine. This compound features an isobutyl group at the N2 position and a 2-methoxyethyl group at the 2’-O position. These structural modifications enhance its stability and biological activity, making it a valuable tool in scientific research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The primary reagents used in this synthesis are isobutyric anhydride and 2’-O-(2-methoxyethyl)guanosine . The reaction conditions typically involve the use of a suitable solvent and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of N2-iso-Butyryl-2’-O-(2-methoxyethyl)guanosine follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
N2-iso-Butyryl-2’-O-(2-methoxyethyl)guanosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different analogs.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with others
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized guanosine analogs, while substitution reactions can produce a variety of modified nucleosides .
Wissenschaftliche Forschungsanwendungen
N2-iso-Butyryl-2’-O-(2-methoxyethyl)guanosine has several important applications in scientific research:
Chemistry: It is used to study nucleic acid structure and function due to its enhanced stability and resistance to enzymatic degradation
Medicine: It is a valuable tool in drug development, particularly for targeting guanosine-related pathways.
Wirkmechanismus
N2-iso-Butyryl-2’-O-(2-methoxyethyl)guanosine exerts its effects by interacting with specific molecular targets and pathways. The compound’s functional activity is dependent on the activation of Toll-like receptor 7 (TLR7), which plays a crucial role in the immune response . This activation leads to the induction of type I interferons, producing antiviral effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2’-O-(2-methoxyethyl)guanosine: Similar in structure but lacks the isobutyl group at the N2 position.
N2-iso-Butyryl-3’-O-(methoxyethyl)guanosine: Similar but with modifications at the 3’-O position instead of the 2’-O position.
N2-iso-Butyryl-3’-deoxyguanosine: Lacks the 2’-O-methoxyethyl group and has a deoxy modification at the 3’ position.
Uniqueness
N2-iso-Butyryl-2’-O-(2-methoxyethyl)guanosine stands out due to its dual modifications at the N2 and 2’-O positions, which enhance its stability, resistance to enzymatic degradation, and biological activity. These unique properties make it a valuable tool in various scientific research applications .
Eigenschaften
Molekularformel |
C17H25N5O7 |
|---|---|
Molekulargewicht |
411.4 g/mol |
IUPAC-Name |
N-[9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C17H25N5O7/c1-8(2)14(25)20-17-19-13-10(15(26)21-17)18-7-22(13)16-12(28-5-4-27-3)11(24)9(6-23)29-16/h7-9,11-12,16,23-24H,4-6H2,1-3H3,(H2,19,20,21,25,26)/t9-,11?,12+,16-/m1/s1 |
InChI-Schlüssel |
IZOOGJIUOCHAAY-RDMACPANSA-N |
Isomerische SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@H](C([C@H](O3)CO)O)OCCOC |
Kanonische SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)OCCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


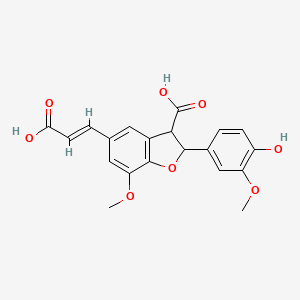

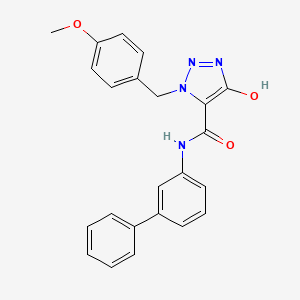
![3,3,3-trifluoro-N-[4-[3-[2-[[(3S)-piperidin-3-yl]amino]pyrimidin-4-yl]pyridin-2-yl]oxynaphthalen-1-yl]propane-1-sulfonamide](/img/structure/B12405278.png)
![6-[2-(diethylamino)ethoxy]-N,N-dimethyl-1,3-benzothiazol-2-amine;hydrochloride](/img/structure/B12405286.png)
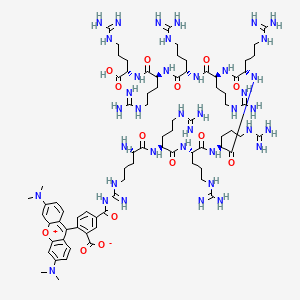
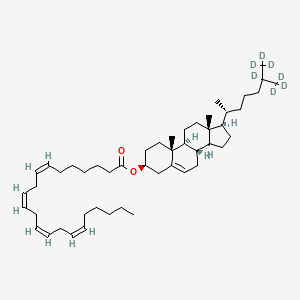

![[(2S,3aS,6R,7aS)-2-[4-(diaminomethylideneamino)butylcarbamoyl]-1-[(2R,3S)-2-[[(2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]-2,3,3a,4,5,6,7,7a-octahydroindol-6-yl] hydrogen sulfate](/img/structure/B12405314.png)
![N,N-diethylethanamine;[(2R,3R,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12405319.png)
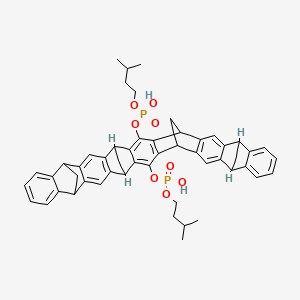
![N-[3-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-di(propan-2-yl)phosphanylphosphanyl]oxy-4-methoxyoxolan-2-yl]-2-oxo-1,6-dihydropyrimidin-6-yl]benzamide](/img/structure/B12405343.png)
